Fluorescent red 630 reactive
CAS No.:
Cat. No.: VC16182045
Molecular Formula: C40H49N3O8S
Molecular Weight: 731.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C40H49N3O8S |
|---|---|
| Molecular Weight | 731.9 g/mol |
| IUPAC Name | (2E)-2-[(E)-3-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate |
| Standard InChI | InChI=1S/C40H49N3O8S/c1-8-41(9-2)28-17-19-30-27(24-35(39(3,4)5)50-33(30)25-28)14-13-15-34-40(6,7)31-26-29(52(47,48)49)18-20-32(31)42(34)23-12-10-11-16-38(46)51-43-36(44)21-22-37(43)45/h13-15,17-20,24-26H,8-12,16,21-23H2,1-7H3 |
| Standard InChI Key | PHHUECZJTSYKRH-UHFFFAOYSA-N |
| Isomeric SMILES | CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CC |
| Canonical SMILES | CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CC |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Composition
Fluorescent Red 630 Reactive, registered under CAS 350496-73-0, is systematically named 2-{(1E,3E)-3-[7-(Diethylamino)-2-(2-methyl-2-propanyl)-4H-chromen-4-ylidene]-1-propen-1-yl}-1-{6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl}-3,3-dimethyl-3H-indolium-5-sulfonate . Its structure integrates a diethylamino-substituted chromene group linked to an indolium sulfonate moiety via a propenyl bridge, with a reactive pyrrolidinyl ester side chain (Fig. 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 731.897 g/mol |
| Exact Mass | 731.324 Da |
| PSA (Polar Surface Area) | 166.60 Ų |
| LogP (Partition Coefficient) | 8.27 |
The high LogP value indicates significant lipophilicity, aligning with its use in lipid staining .
Spectral Properties and Photophysical Behavior
Absorption and Emission Profiles
Fluorescent Red 630 Reactive exhibits a sharp absorption maximum at 628 nm () and emission at 642 nm, with a fluorescence quantum yield () of 0.91 . These narrow bandwidths minimize spectral overlap in multiplexed imaging, while its long excited-state lifetime (~4 ns) enhances sensitivity in polarization assays .
Table 2: Comparative Spectral Data for Far-Red Fluorophores
| Fluorophore | (nm) | (nm) | () | |
|---|---|---|---|---|
| Fluorescent Red 630 | 628 | 642 | 97,000 | 0.91 |
| BDY 630-X | 625 | 640 | 101,000 | 0.91 |
| Alexa Fluor 647 | 650 | 665 | 270,000 | 0.33 |
The dye’s insensitivity to pH variations (2–12) and photostability under prolonged illumination distinguish it from conventional fluorophores like Cy5 .
Functional Applications in Biological Research
Lipid Membrane and Cell Staining
The ethyl ester derivative of Fluorescent Red 630 (BDP 630/650) demonstrates exceptional affinity for lipophilic structures, enabling precise labeling of lipid droplets and cellular membranes . Its seven-atom aminohexanoyl spacer reduces steric hindrance during biomolecule conjugation, preserving target functionality .
Fluorescence Polarization and Two-Photon Microscopy
Comparative Analysis with Related Fluorophores
Advantages Over Alexa Fluor and Cy5 Derivatives
Unlike Alexa Fluor 647, Fluorescent Red 630’s higher quantum yield ( vs. 0.33) enhances signal-to-noise ratios in low-light imaging . Additionally, its lower correction factors at 260 nm () and 280 nm () reduce spectral interference in UV-Vis assays .
Distinguishing Features from BDY 630-X
While BDY 630-X shares similar spectral properties, its molecular formula () and boron-dipyrromethene core differ structurally from Fluorescent Red 630’s indolium sulfonate framework .
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